Furo[2,3-C]pyridin-3(2H)-one, CAS 106531-52-6, is a heterocyclic building block belonging to the furopyridine family. As a [c]-fused system, it serves as a structural analog or bioisostere for isoquinoline, a core motif in many biologically active compounds. Its value in procurement is centered on its specific isomeric structure, which provides a defined three-dimensional arrangement of heteroatoms crucial for targeted synthesis in drug discovery and materials science. Unlike traditional aromatic precursors, its integrated furan moiety presents unique synthetic considerations, particularly regarding stability in acidic conditions.
Substituting Furo[2,3-C]pyridin-3(2H)-one with other isomers, such as furo[3,2-c] or furo[3,4-c] pyridines, is synthetically and functionally unreliable. The specific [2,3-c] fusion geometry dictates a unique spatial arrangement of the furan's oxygen atom and the pyridine's nitrogen lone pair, which governs molecular recognition at biological targets and the regioselectivity of subsequent chemical reactions. Different isomers are known to possess distinct pharmacological profiles and require tailored synthetic approaches. Therefore, using an alternative isomer risks derailing structure-activity relationship (SAR) studies, yielding inactive compounds, or encountering unforeseen synthesis failures, making the procurement of the exact CAS-specified isomer essential for reproducible outcomes.
A primary challenge in synthesizing furopyridine scaffolds is the instability of the furan ring under the strong acidic conditions often used in classical quinoline or isoquinoline syntheses. Such methods frequently result in failure or significant yield loss when applied to furan-based precursors. The availability of Furo[2,3-C]pyridin-3(2H)-one derived from synthetic routes that avoid harsh acids is a critical advantage, enabling its use in complex, multi-step pathways where acid-labile protecting groups or functional moieties must be preserved.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Compatible with synthesis routes that avoid strong acids, preserving the furan ring. |
| Comparator Or Baseline | Classical quinoline/isoquinoline syntheses (e.g., Bischler-Napieralski, Pictet-Spengler) often requiring strong acids. |
| Quantified Difference | Qualitative but critical: Successful synthesis versus route failure and decomposition. |
| Conditions | Electrophilic cyclization onto furan derivatives. |
This process compatibility allows for broader application in complex pharmaceutical synthesis, preventing costly late-stage failures due to scaffold degradation.
The efficiency of accessing the furo[2,3-c]pyridine core is highly dependent on the chosen synthetic strategy. In a reported synthesis of the core scaffold, the formation of a key α,β-unsaturated lactone intermediate was achieved in 95% yield via a NaIO4-mediated oxidative dehydroselenylation sequence. An alternative, more conventional iodolactonization approach to the same intermediate afforded the product in only 35% yield over two steps.
| Evidence Dimension | Yield of Key Intermediate |
| Target Compound Data | 95% (via PhSeCl / NaIO4 route) |
| Comparator Or Baseline | 35% (via I2 / DBU route) |
| Quantified Difference | 2.7-fold higher yield for the selenolactonization pathway. |
| Conditions | Synthesis of an α,β-unsaturated lactone precursor to the furo[2,3-c]pyridine scaffold. |
This demonstrates that the precursor is accessible via a quantitatively superior and more efficient route, which is a critical consideration for scalable, cost-effective procurement.
The final and critical step in a documented synthesis of the parent furo[2,3-c]pyridine scaffold—the aromatization of a hydrogenated intermediate—proceeds with high efficiency. Using potassium tert-butoxide (t-BuOK) in refluxing THF, the target aromatic system was formed in an 88% isolated yield. This high-yielding transformation underscores the robustness and practicality of the synthetic route for producing the core structure.
| Evidence Dimension | Yield of Final Aromatization Step |
| Target Compound Data | 88% |
| Comparator Or Baseline | General synthetic transformations (yields >85% are typically considered very good to excellent). |
| Quantified Difference | N/A (Represents a high-efficiency benchmark). |
| Conditions | Aromatization of a reduced furo[2,3-c]pyridine intermediate with t-BuOK in THF. |
A high-yield final step provides confidence in the reliable and cost-effective supply of this building block for research and development campaigns.
This compound is the right choice for synthetic routes where acid-labile protecting groups (e.g., Boc, trityl) or functionalities must be carried through multiple steps. Its demonstrated accessibility via pathways that avoid harsh acids mitigates the risk of scaffold degradation and yield loss common to other heterocyclic syntheses.
Ideal for constructing focused libraries aimed at targets where an isoquinoline-like scaffold is desired. Procuring this specific [2,3-c] isomer ensures that structure-activity relationship (SAR) data is unambiguous and not confounded by the presence of other, functionally distinct isomers.
The availability of a high-yield synthesis route, including a key precursor step with a 2.7-fold yield advantage over alternatives and an 88% yield in the final aromatization, makes this compound a strong candidate for projects transitioning from discovery to process development, where route efficiency and reproducibility are paramount.